2,5-ジオキソピロリジン-1-イル 2-(シクロオクチン-2-イニルオキシ)アセテート

説明

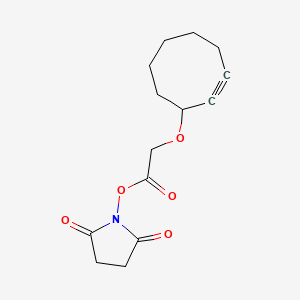

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生医学的用途

この化合物は、炎症、がん、および細菌感染症に対して潜在的な治療効果を示します。 これらの特性により、さまざまな疾患の治療における有効性が調査されています .

抗体薬物複合体(ADC)

ADCリンカーとして、この化学物質は、抗体薬物複合体の開発における重要な構成要素として機能します。 これらは、細胞毒性薬をがん細胞に直接送達する標的がん治療薬です .

がん研究

この化合物は、腫瘍の増殖と進行に関与する特定のシグナル伝達経路を阻害する能力があり、さまざまながんとの闘いにおける有望な候補として位置付けられています .

抗てんかん研究

この化合物の類似体について、潜在的な抗てんかん特性に関する研究が行われており、てんかん発作の新しい治療法につながる可能性があります .

作用機序

Target of Action

It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .

Mode of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Biochemical Pathways

The 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes .

Result of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .

生化学分析

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between antibodies and drugs. This compound interacts with enzymes, proteins, and other biomolecules through its reactive groups. The propargyl group in 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can react with azide-containing biomolecules via copper-catalyzed click chemistry, forming a stable triazole linkage . This interaction is essential for the efficient conjugation of therapeutic agents to antibodies, enhancing their targeted delivery and efficacy.

Cellular Effects

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate cellular processes by targeting specific receptors and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate involves its ability to form covalent bonds with biomolecules through click chemistry. This compound can bind to specific enzymes and proteins, inhibiting or activating their functions . For example, it can inhibit the activity of calcium channels, leading to reduced calcium influx and subsequent modulation of cellular signaling pathways . Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of inflammatory responses and sustained modulation of cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate in animal models are dose-dependent. At lower doses, this compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate may exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Studies have shown that the median effective dose (ED50) for certain therapeutic effects is within a specific range, while the median toxic dose (TD50) is higher, indicating a relatively safe therapeutic window .

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is transported and distributed through interactions with specific transporters and binding proteins . This compound can be taken up by cells via endocytosis and subsequently localized to specific cellular compartments. The distribution of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is crucial for its ability to modulate cellular processes and exert its therapeutic effects.

生物活性

2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is a compound that has garnered attention due to its potential applications in drug development, particularly in the field of antibody-drug conjugates (ADCs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and recent research findings.

- Molecular Weight : 279.29 g/mol

- CAS Number : 1425803-45-7

- Molecular Formula : C_{11}H_{15}N_{1}O_{4}

The compound functions primarily as a click linker in ADCs, facilitating the conjugation of antibodies with cytotoxic drugs. This mechanism enhances the targeted delivery of therapeutic agents to cancer cells while minimizing systemic toxicity. The efficacy of this compound is attributed to its ability to selectively bind to specific targets within the tumor microenvironment.

Anticonvulsant and Antinociceptive Properties

Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant and antinociceptive activities. For instance, a study reported a hybrid pyrrolidine derivative that showed potent efficacy in various seizure models, with an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model . The mechanism underlying these effects is believed to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors.

Inhibitory Efficacy Against Pathogens

Another aspect of biological activity includes antimicrobial properties. Compounds derived from 2,5-dioxopyrrolidin-1-yl structures have shown promising inhibitory effects against both bacteria and fungi. A recent synthesis involving 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide demonstrated encouraging results in inhibiting microbial growth .

Case Studies

| Study | Findings | Model Used |

|---|---|---|

| Study on anticonvulsant activity | Compound exhibited broad-spectrum protective activity against seizures | Mouse models (MES, PTZ, 6 Hz) |

| Antimicrobial activity assessment | Inhibitory efficacy against bacteria and fungi was confirmed | In vitro assays |

ADME-Tox Properties

The pharmacokinetic profile of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has been evaluated for drug-like properties including absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). In vitro assays indicated favorable characteristics that suggest potential for further development in clinical applications targeting epilepsy and neuropathic pain conditions .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCIPWSNSHGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。